1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative characterized by a naphthalenylmethyl group and a 2-oxo-tetrahydroquinolin-6-yl moiety linked via a urea bridge. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors. The tetrahydroquinolinone moiety, a bicyclic system with a ketone functional group, is a common pharmacophore in kinase inhibitors and antimicrobial agents .
Synthesis likely involves coupling a naphthalen-1-ylmethyl isocyanate with a 6-amino-2-oxo-tetrahydroquinoline intermediate, following protocols similar to those described for related compounds .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-11-8-15-12-17(9-10-19(15)24-20)23-21(26)22-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-7,9-10,12H,8,11,13H2,(H,24,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPJPECWSSTHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O2. The compound features a naphthalene moiety linked to a tetrahydroquinoline structure through a urea functional group. The presence of these functional groups contributes to its potential pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown promise in treating epilepsy.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Studies suggest that related compounds may inhibit tumor growth.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal activity.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, affecting replication and transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | Effective in reducing seizure frequency | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induced apoptosis in cancer cell lines |
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | Activity Level | Structural Features |
|---|---|---|
| 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-tetrahydroquinoline) | High | Naphthalene and urea linkage |
| 1-(4-Fluorophenyl)-3-(2-oxo-tetrahydroquinoline) | Moderate | Fluorine substitution enhances potency |
| 2-Oxo-tetrahydroquinoline derivatives | Variable | Variations in substituents affect bioactivity |
Case Study 1: Anticonvulsant Activity
A study published in the Journal of Pharmaceutical Sciences explored the anticonvulsant effects of various tetrahydroquinoline derivatives. The results indicated that compounds similar to 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-tetrahydroquinoline) significantly reduced seizure activity in animal models. The mechanism was attributed to the modulation of GABAergic transmission .
Case Study 2: Antimicrobial Effects
In a comparative study on the antimicrobial properties of naphthalene derivatives, it was found that compounds exhibiting the naphthalene moiety showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the naphthalene structure in enhancing membrane permeability.
Case Study 3: Anticancer Potential
Research published in Cancer Letters demonstrated that derivatives similar to the compound under consideration induced apoptosis in human cancer cell lines. The study highlighted the role of reactive oxygen species (ROS) generation as a mechanism for inducing cell death .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 345.402 g/mol. Its structure includes a naphthalene moiety and a tetrahydroquinoline derivative, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea.
Case Studies
- In vitro studies conducted on various cancer cell lines (e.g., MDA-MB-231) revealed that derivatives of this compound exhibited promising antiproliferative activity with IC50 values indicating effective inhibition of cell growth .
- The synthesis of related urea derivatives has also been explored, where modifications to the molecular structure led to enhanced anticancer properties. This suggests that further structural optimization could yield even more potent compounds .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial activity.
Research Findings
Studies have indicated that modifications to the urea structure can enhance antimicrobial efficacy. The presence of specific functional groups has been linked to increased activity against various bacterial strains .
Potential for Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development in both oncology and infectious disease management.
Chemical Reactions Analysis
Stability and Decomposition
The urea linkage exhibits pH- and temperature-dependent stability:
Naphthalene Moiety
-
Electrophilic Substitution : Bromination or nitration occurs at the α-position (C1) due to steric shielding at C2 by the methyl bridge .
-
Oxidation : Forms 1-naphthoic acid derivatives under strong oxidizing agents (e.g., KMnO₄/H⁺) .
Tetrahydroquinolinone Ring
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Reduction : NaBH₄ reduces the 2-oxo group to 2-hydroxy, forming a tetrahydroquinoline alcohol .
-
Ring-Opening : Reacts with Grignard reagents (e.g., MeMgBr) at the carbonyl, yielding substituted dihydroquinolines .
Urea Group
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Nucleophilic Attack : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated ureas .
-
Condensation : With aldehydes (e.g., formaldehyde), forms bis-urea derivatives under acid catalysis .
Catalytic and Biological Interactions
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Enzyme Inhibition : The urea group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), confirmed via QSAR studies.
-
Photoreactivity : UV irradiation induces C–N bond cleavage, generating radical intermediates detectable via EPR .
Comparative Reaction Yields
Reaction conditions critically influence efficiency:
| Reaction Type | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Isocyanation | Cu(OAc)/bis(oxazoline) | CH₃CN | 78 |
| Urea Formation | None (ambient) | DCE | 36 |
| N-Alkylation | K₂CO₃ | DMF | 62 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea with structurally analogous urea derivatives, highlighting key structural and physicochemical differences:
*Estimated based on structural analysis.
†Predicted using fragment-based methods (naphthalene logP ~3.0; urea ~−1.5).
Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The naphthalenylmethyl group in the target compound increases lipophilicity compared to methoxy- or ethoxy-substituted analogs. This may enhance blood-brain barrier penetration but reduce solubility in aqueous media .
- Methoxy/ethoxy groups in analogs improve solubility via polar interactions, making them more suitable for oral formulations.
Biological Activity Trends: Kinase Inhibition: Methoxy-substituted derivatives (e.g., ) show stronger binding to ATP pockets in kinases due to hydrogen bonding with the methoxy oxygen. The bulkier naphthalene group may sterically hinder target engagement. Antimicrobial Potential: Tetrahydroquinolinone-containing ureas exhibit activity against bacterial efflux pumps. Higher lipophilicity in the target compound could improve Gram-negative bacterial membrane penetration .
Synthetic Accessibility :
- The naphthalenylmethyl group requires multi-step synthesis (e.g., Friedel-Crafts alkylation), whereas methoxy/ethoxy analogs are simpler to prepare via nucleophilic substitution .
Q & A
Basic: What are the established synthetic routes and characterization methods for 1-(Naphthalen-1-ylmethyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?
The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. For example, the tetrahydroquinoline moiety may undergo oxidation to introduce the 2-oxo group, followed by coupling with a naphthalen-1-ylmethyl isocyanate derivative. Key reagents include trifluoromethylating agents (for analogous compounds) and coupling agents like carbodiimides . Characterization requires a combination of techniques:
- IR spectroscopy to confirm urea C=O and N-H stretches.
- Mass spectrometry (MS) for molecular weight validation.
- NMR (¹H/¹³C) to resolve aromatic protons (naphthalene) and tetrahydroquinoline ring protons .
Purification challenges, such as isolating isomers or removing byproducts, may necessitate column chromatography or preparative TLC .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?
Statistical Design of Experiments (DoE) is critical for optimizing parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factorial designs screen variables affecting coupling efficiency.
- Response Surface Methodology (RSM) identifies optimal reagent stoichiometry .
Computational tools (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates quantum chemical calculations with experimental validation to streamline condition selection .
Basic: What biological targets or mechanisms are plausible for this compound based on structural analogs?
The tetrahydroquinoline moiety is associated with kinase inhibition (e.g., MAPK, EGFR), while the urea linker may enhance binding affinity via hydrogen bonding. Analogous compounds exhibit:
- Antimicrobial activity via disruption of bacterial cell membranes.
- Anticancer effects through apoptosis induction or receptor tyrosine kinase inhibition .
Methodological validation involves in vitro assays (e.g., enzyme inhibition kinetics, cell viability assays) and docking studies to map interactions with target proteins .
Advanced: How should discrepancies in reported biological activity data be resolved?
Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize protocols : Use common solvents (DMSO with <0.1% water) and cell lines (e.g., HEK293 for consistency).
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
- Meta-analysis of published data to identify confounding variables (e.g., impurities in test compounds) .
Advanced: What computational strategies predict the compound’s reactivity and target interactions?
- Quantum Mechanics/Molecular Mechanics (QM/MM) simulates reaction mechanisms (e.g., urea bond stability under acidic conditions).
- Molecular Dynamics (MD) models ligand-protein binding kinetics, focusing on the tetrahydroquinoline core’s flexibility and naphthalene’s π-π stacking .
- Pharmacophore modeling identifies critical functional groups (e.g., urea’s hydrogen-bond donors) for target engagement .
Basic: What solubility and stability challenges are anticipated, and how are they addressed?
The compound’s aromatic groups (naphthalene, tetrahydroquinoline) limit aqueous solubility. Strategies include:
- Co-solvent systems (e.g., DMSO:PBS mixtures).
- Prodrug derivatization (e.g., adding phosphate groups to the urea nitrogen).
Stability studies under varying pH and temperature (e.g., HPLC monitoring over 72 hours) are essential to identify degradation pathways .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
- Synthesize analogs with substitutions on the naphthalene (e.g., electron-withdrawing groups) or tetrahydroquinoline (e.g., methylated positions).
- High-throughput screening against target panels (e.g., kinase libraries) to identify selectivity trends.
- Multivariate analysis correlates structural features (e.g., logP, polar surface area) with activity data .
Advanced: What techniques resolve crystallographic or stereochemical ambiguities?
- Single-crystal X-ray diffraction determines absolute configuration, particularly for chiral centers in the tetrahydroquinoline ring .
- Vibrational Circular Dichroism (VCD) distinguishes enantiomers in solution when crystallization fails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
